Antileishmanial Potency: Quinoline-Thiadiazole Scaffold Outperforms Pentamidine Standard by up to 175-Fold
The quinoline-thiadiazole scaffold class demonstrates substantial antileishmanial potency advantage over the clinical standard pentamidine. In a series of 20 closely related quinoline-thiadiazole analogs (Almandil et al., 2019), 16 compounds achieved IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM against Leishmania promastigotes, compared to pentamidine's IC50 of 7.02 ± 0.09 µM [1]. The most potent analog (IC50 0.04 µM) exhibited a ~175-fold improvement over pentamidine, while the weakest potent analog (IC50 5.60 µM) still exceeded pentamidine by ~1.25-fold. Similar potency advantages were reported for quinoline-thiazole/thiadiazole hybrids targeting DHFR-TS and PTR1 (IC50 0.52–3.97 µM vs. miltefosine IC50 7.83 µM; 2025 study) [2]. As 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether shares the core quinoline-thiadiazole pharmacophore with these series, it is positioned within a scaffold proven to deliver low-micromolar to sub-micromolar antileishmanial activity.
| Evidence Dimension | Antileishmanial potency (IC50 against Leishmania promastigotes) |
|---|---|
| Target Compound Data | Class representative range: 0.04 ± 0.01 µM to 5.60 ± 0.21 µM (quinoline-thiadiazole series) [1] |
| Comparator Or Baseline | Pentamidine: IC50 7.02 ± 0.09 µM [1]; Miltefosine: IC50 7.83 µM [2] |
| Quantified Difference | Most potent analog: ~175-fold improvement over pentamidine; class range: 1.25–175× improvement [1]; DHFR-TS/PTR1 hybrids: 2.0–15.1× improvement over miltefosine [2] |
| Conditions | In vitro Leishmania promastigote assay; pentamidine and miltefosine as positive controls; 48–72 h incubation (Almandil et al., Bioorganic Chemistry 2019) [1] |
Why This Matters
The >100-fold potency window demonstrated across the quinoline-thiadiazole class provides confidence that this scaffold can achieve therapeutic antiparasitic activity at lower concentrations than legacy standards, reducing the risk of dose-limiting toxicity in lead development.
- [1] Almandil, N.B. et al. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorganic Chemistry, 85, 109–116. PMID: 30605884. View Source
- [2] An exploration of potent antileishmanial agents derived from quinoline-thiazole and thiadiazole hybrids, targeting DHFR-TS and PTR1: design, synthesis, and computational analyses. (2025). PubMed. IC50 data: 0.52–3.97 µM vs. miltefosine 7.83 µM. View Source
